Mersalyl acid
Overview
Description
Mersalyl acid is an organomercuric compound . It is used as a diuretic . It is a heavy, silvery d-block metal and one of six elements that are liquid at or near room temperature and pressure . It is a naturally occurring substance, and combines with other elements such as chlorine, sulfur, or oxygen to form inorganic mercury compounds (salts) .
Molecular Structure Analysis
Mersalyl acid has a molecular formula of C13H17HgNO6 . Its average mass is 483.867 Da and its monoisotopic mass is 485.076172 Da .Physical And Chemical Properties Analysis
Mersalyl acid has a melting point of 192-193 °C (dec.) (lit.) . It is soluble in NH4OH .Scientific Research Applications
Analytical Chemistry
Mersalyl acid is used as an analytical standard in the field of chemistry .
Summary of Application
In analytical chemistry, standards are substances that are used for quantitative analysis. Mersalyl acid, with its known properties and purity, can be used to calibrate instruments or to accurately determine the concentration of other substances .
Methods of Application
Mersalyl acid can be used in techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), where it can help in the identification and quantification of other compounds .
Results or Outcomes
The use of Mersalyl acid as an analytical standard helps ensure the accuracy and reliability of analytical results .
Biological Research
Mersalyl acid has been mentioned in the context of biological research, particularly in studies related to energy-dependent transport .
Summary of Application
In biological research, Mersalyl acid might be used to study energy-dependent transport mechanisms .
Methods of Application
The specific methods of application in this context are not clear from the available information .
Results or Outcomes
The outcomes of using Mersalyl acid in this context are not specified in the available information .
Diuretic in Medicine
Mersalyl acid, also known as Mersal, is an organomercury compound and was used as a mercurial diuretic .
Summary of Application
It was used to treat edema due to its powerful diuretic properties . However, it is rarely used now, having been replaced by less toxic non-mercury containing diuretics like thiazides and loop diuretics .
Methods of Application
As a diuretic, Mersalyl would have been administered orally or intravenously to increase the excretion of water from the body .
Results or Outcomes
The use of Mersalyl as a diuretic would have resulted in a decrease in blood pressure and edema .
Antiviral Properties
Interestingly, Mersalyl has been found to have antiviral properties in mice .
Summary of Application
The specific antiviral properties of Mersalyl are not detailed in the available information .
Results or Outcomes
The outcomes of using Mersalyl for its antiviral properties are not specified in the available information .
Aluminum Transport Inhibition
Mersalyl acid has been found to inhibit aluminum transport out of brain extracellular fluid .
Summary of Application
This inhibition suggests that Mersalyl acid may mediate the monocarboxylate transporter (MCT1), which could have implications for research into diseases like Alzheimer’s .
Safety And Hazards
properties
IUPAC Name |
[3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO5.Hg.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUOGPZRDRUOAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18HgNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334269 | |
Record name | {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; Slightly hygroscopic; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | Mersalyl acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15431 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
partially miscible in water | |
Record name | Mersalyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09338 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Mersalyl is a mercurial diuretic which acts on the renal tubules, increasing the excretion of sodium and chloride, in approximately equal amounts, and of water. As a result, blood pressure and edema is markedly decreased. High-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is believed to be the major mechanism for the activity of mercury. Through alterations in intracellular thiol status, mercury can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism. Mercury is known to bind to microsomal and mitochondrial enzymes, resulting in cell injury and death. For example, mercury is known to inhibit aquaporins, halting water flow across the cell membrane. It also inhibits the protein LCK, which causes decreased T-cell signaling and immune system depression. Mercury is also believed to inhibit neuronal excitability by acting on the postsynaptic neuronal membrane. It also affects the nervous system by inhibiting protein kinase C and alkaline phosphatase, which impairs brain microvascular formation and function, as well as alters the blood-brain barrier. Organic mercury exhibits developmental effects by binding to tubulin, which prevents microtubule assembly and causes mitotic inhibition. In addition, mercury produces an autoimmune response, likely by modification of major histocompatibility complex (MHC) class II molecules, self-peptides, T-cell receptors, or cell-surface adhesion molecules. | |
Record name | Mersalyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09338 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Mersalyl acid | |
CAS RN |
486-67-9, 879642-25-8, 492-18-2 | |
Record name | Mersalyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09338 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | {3-[2-(Carboxymethoxy)benzamido]-2-methoxypropyl}(hydroxy)mercury | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mersalyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Mersalyl acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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